molecular formula C8H10ClNO2 B8750333 (4-Amino-5-chloro-2-methoxyphenyl)methanol

(4-Amino-5-chloro-2-methoxyphenyl)methanol

Cat. No. B8750333
M. Wt: 187.62 g/mol
InChI Key: WGDQZIDPBGIQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315463B2

Procedure details

Obtained as a light brown solid (76%) starting from commercially available methyl 4-amino-3-chlorobenzoate (4 g; 0.021 mol) and lithium aluminium hydride (1.09 g; 0.028 mol) in 144 ml tetrahydrofuran following the experimental procedure as described for intermediate 38.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
144 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[Cl:12].[H-].[Al+3].[Li+].[H-].[H-].[H-].NC1C(Cl)=CC(CO)=C(OC)C=1>O1CCCC1>[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[Cl:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)Cl
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1Cl)CO)OC
Step Four
Name
Quantity
144 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.